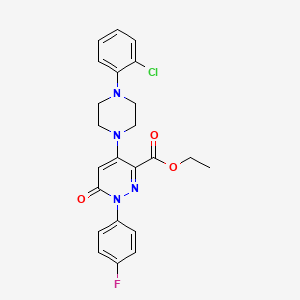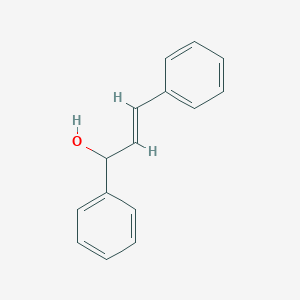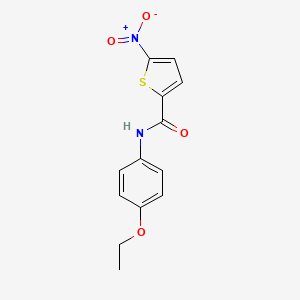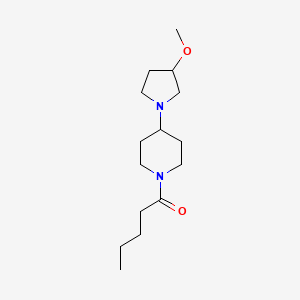
2-ethoxy-N-((1-(4-fluorophenyl)cyclopropyl)methyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2-ethoxy-N-((1-(4-fluorophenyl)cyclopropyl)methyl)benzamide” is a chemical compound with the molecular formula C16H16FNO2 . It has a molecular weight of 273.3 .
Molecular Structure Analysis
The molecular structure of this compound includes a benzamide group, a fluorophenyl group, and a cyclopropyl group . The presence of these groups could influence its reactivity and properties.Physical And Chemical Properties Analysis
This compound has a predicted boiling point of 445.7±35.0 °C and a predicted density of 1.161±0.06 g/cm3 at 20 °C and 760 Torr . Its pKa is predicted to be 14.26±0.46 .Aplicaciones Científicas De Investigación
Serotonin 1A Receptors and Alzheimer's Disease
A study utilized a molecular imaging probe, closely related to the chemical structure , for quantification of serotonin 1A (5-HT(1A)) receptor densities in Alzheimer's disease patients. This research highlights the compound's potential application in diagnosing and understanding the progression of neurodegenerative diseases through positron emission tomography (PET) imaging. The findings suggest a decrease in 5-HT(1A) receptor densities in patients, correlating with clinical symptoms and neuropathological loads (Kepe et al., 2006).
Development of Fluorine-18-labeled Antagonists
Another study focused on the synthesis of fluorinated derivatives of WAY 100635, using various acids to replace cyclohexanecarboxylic acid in the reaction scheme. These compounds were radiolabeled with fluorine-18 for biological evaluation, suggesting their application in brain imaging and receptor density studies (Lang et al., 1999).
Antipathogenic Activity
Research on new thiourea derivatives, including compounds similar to the specified chemical, showed significant antipathogenic activity against various bacterial strains and biofilms. This application indicates the potential of such compounds in developing novel antimicrobial agents (Limban et al., 2011).
Molecular Structural Describe and Antioxidant Activity
A study analyzed the structure and antioxidant properties of a novel benzamide, providing insights into its potential application in oxidative stress-related diseases. The research utilized X-ray diffraction and density functional theory calculations, highlighting the compound's efficacy as an antioxidant (Demir et al., 2015).
Neuroleptic Activity of Benzamides
Research into benzamides of N,N-disubstituted ethylenediamines and cyclic alkane-1,2-diamines revealed potential neuroleptic activities. These findings suggest applications in developing treatments for psychosis and related conditions (Iwanami et al., 1981).
Direcciones Futuras
While specific future directions for this compound are not clear from the available information, compounds with similar structures have been studied for their diverse biological activities . This suggests that “2-ethoxy-N-((1-(4-fluorophenyl)cyclopropyl)methyl)benzamide” could also have potential applications in various fields.
Propiedades
IUPAC Name |
2-ethoxy-N-[[1-(4-fluorophenyl)cyclopropyl]methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20FNO2/c1-2-23-17-6-4-3-5-16(17)18(22)21-13-19(11-12-19)14-7-9-15(20)10-8-14/h3-10H,2,11-13H2,1H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONVVBUZQSNKRRS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C(=O)NCC2(CC2)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20FNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[3-(4-Propan-2-ylphenyl)-1-bicyclo[1.1.1]pentanyl]methanol](/img/structure/B2554955.png)
![Methyl 3-{[(2,5-dimethylphenyl)amino]sulfonyl}thiophene-2-carboxylate](/img/structure/B2554956.png)

![Methyl 2-[[4-benzyl-5-[[(2-fluorobenzoyl)amino]methyl]-1,2,4-triazol-3-yl]sulfanyl]acetate](/img/structure/B2554959.png)


![4-fluoro-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2554963.png)


![1-(4-Fluorophenyl)-3-[(3-nitropyridin-2-yl)amino]azetidin-2-one](/img/structure/B2554971.png)
![2-({1-[2-(1H-1,2,3-triazol-1-yl)ethyl]piperidin-4-yl}methoxy)-6-(trifluoromethyl)pyridine](/img/structure/B2554973.png)
![Ethyl 1-((3-fluorophenyl)(6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-4-carboxylate](/img/structure/B2554975.png)
![N-(3-(7-methylimidazo[1,2-a]pyridin-2-yl)phenyl)-9H-xanthene-9-carboxamide](/img/structure/B2554976.png)